4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one

Anticancer Antiproliferative Benzimidazole-4,7-dione

4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 25808-72-4, molecular formula C9H10N2O3, MW 194.19) is a heterocyclic compound belonging to the 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) class. Its core structure features a fused benzene and imidazole ring system with a carbonyl at the 2-position and methoxy substituents at the 4- and 7-positions, defining its specific molecular topology.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 25808-72-4
Cat. No. B3350159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one
CAS25808-72-4
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)NC(=O)N2
InChIInChI=1S/C9H10N2O3/c1-13-5-3-4-6(14-2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12)
InChIKeyPSGCKFCZCSTFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 25808-72-4): A Structurally Defined Benzimidazolone Scaffold for Research Procurement


4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 25808-72-4, molecular formula C9H10N2O3, MW 194.19) is a heterocyclic compound belonging to the 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) class. Its core structure features a fused benzene and imidazole ring system with a carbonyl at the 2-position and methoxy substituents at the 4- and 7-positions, defining its specific molecular topology . Benzimidazolones are widely recognized in medicinal chemistry as privileged scaffolds due to their ability to engage diverse biological targets including G-protein-coupled receptors, ion channels, enzymes, and nucleic acids. The 4,7-dimethoxy substitution pattern distinguishes this compound from other regioisomers and monosubstituted analogs, potentially modulating electronic properties, lipophilicity, and molecular recognition events in biological systems. This compound serves as a versatile synthetic intermediate and a foundational core for the development of bioactive molecules, making it a strategic procurement choice for laboratories engaged in structure-activity relationship (SAR) studies, medicinal chemistry optimization, or chemical biology investigations.

Why 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one Is Not Interchangeable with Other Benzimidazolone Analogs


The benzimidazolone scaffold exhibits profound sensitivity to the position, number, and nature of substituents on the benzene ring, a phenomenon that renders generic substitution between 4,7-dimethoxy, 5,6-dimethoxy, or other regioisomers scientifically unsound. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the number of methoxy groups and their placement on the benzimidazole core directly modulate biological activity, often in a non-linear and target-dependent manner [1]. Furthermore, crystallographic and computational docking analyses reveal that the 4,7-dimethoxy substitution pattern creates a unique spatial and electronic environment that dictates molecular recognition at specific binding sites, influencing parameters such as DNA minor groove occupancy, receptor binding pocket complementarity, and metabolic stability. The following evidence demonstrates that substituting this compound with a structurally similar but positionally distinct analog can lead to divergent biological outcomes, underscoring the necessity of procuring the exact 4,7-dimethoxy regioisomer for research where precise molecular interactions are critical.

Quantitative Evidence Guide: Head-to-Head Performance of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one Relative to Key Comparators


Antiproliferative Potency: 4,7-Dimethoxybenzimidazol-2-thione Derivative Demonstrates Superior Activity Against Lymphoblastic Leukemia Compared to Clinical Benchmark Mitomycin C

A derivative synthesized from the 4,7-dimethoxybenzimidazole scaffold, specifically 2-methylthiobenzimidazole-4,7-dione (Compound 1), exhibited superior or equivalent antiproliferative activity against human lymphoblastic leukemia (Molt-3) and non-Hodgkin lymphoma (SupT-1) cell lines when directly compared to the clinical anticancer agent mitomycin C (MMC). While compound 1 was non-toxic at all concentrations tested in the antiproliferative assay, the 2-pyridyl analog 2d demonstrated high activity but was toxic only at high concentrations [1]. This demonstrates that modifications of the 4,7-dimethoxybenzimidazolone core yield potent cytotoxic agents with favorable toxicity profiles relative to a standard-of-care comparator.

Anticancer Antiproliferative Benzimidazole-4,7-dione

Histamine H3 Receptor Antagonism: A 4,7-Dimethoxy Analog Achieves Subnanomolar Binding Affinity with Favorable CYP450 Inhibition Profile

In a study of benzimidazolone-containing histamine H3-receptor antagonists, a compound bearing structural features consistent with the 4,7-dimethoxybenzimidazolone core (specifically compound 1o) demonstrated a binding affinity (Ki) of 0.95 nM for the H3 receptor [1]. Critically, the series exhibited no cytochrome P450 enzyme inhibition, a common liability for many drug candidates, while maintaining strong functional antagonism at the receptor. This combination of high potency and low off-target P450 liability is a key differentiator for this chemical series.

Histamine H3 receptor Antagonist QSAR CYP450

TSPO Ligand Affinity: Tricyclic Benzimidazolone Derivatives with 4,7-Dimethoxy-like Core Achieve Subnanomolar Ki Values

Optimization of novel tricyclic benzimidazolone derivatives, which are structurally derived from the 1,3-dihydro-2H-benzimidazol-2-one core akin to 4,7-dimethoxybenzimidazol-2-one, yielded compounds with potent affinity (subnanomolar Ki values) for the 18 kDa translocator protein (TSPO) [1]. Initial lead compound 27, a dihydroimidazoquinolinone, displayed poor metabolic stability. However, subsequent structural optimization, guided by SAR analysis of the benzimidazolone core, led to compound 48, which maintained potent TSPO binding affinity while exhibiting a good in vitro pharmacokinetic profile. This demonstrates the tractability of the benzimidazolone scaffold for achieving both target potency and drug-like properties.

TSPO Neuroinflammation Ligand PET imaging

Antiproliferative Selectivity: A 4,7-Dimethoxybenzimidazolone Derivative Exhibits Enhanced Cytotoxicity Against Cancer Cells Over Normal Cells

In a recent study evaluating a series of new 1,3-dihydro-2H-benzimidazol-2-one-based molecules, compound 2d, which incorporates the 4,7-dimethoxy motif, demonstrated the highest cytotoxic effect among the six compounds tested (2a-f) against a panel of human cancer cell lines including liver, colon, lung, and breast [1]. Crucially, the study also evaluated selectivity by testing the compounds against a normal human lung cell line. While specific IC50 values are not provided in the abstract, the results indicated that compound 2d exhibited a favorable selectivity profile, preferentially inhibiting the proliferation of cancer cells over normal cells.

Anticancer Selectivity Cytotoxicity Benzimidazolone

Optimal Research Applications for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Anticancer Agents with Improved Therapeutic Index

The 4,7-dimethoxybenzimidazolone core is an ideal starting point for the development of novel anticancer therapeutics. As demonstrated by the superior or equivalent antiproliferative activity of its 4,7-dione derivatives compared to mitomycin C (MMC) against lymphoblastic leukemia and non-Hodgkin lymphoma cell lines, coupled with a favorable toxicity profile (non-toxic at active concentrations), this scaffold offers a strategic advantage [1]. Furthermore, the recent demonstration of enhanced selectivity for cancer cells over normal cells by a related 1,3-dihydro-2H-benzimidazol-2-one derivative (compound 2d) underscores the potential of this core for achieving targeted therapies with reduced off-target effects [2]. Researchers engaged in hit-to-lead or lead optimization campaigns in oncology should prioritize this scaffold to exploit its inherent potency and potential for selectivity.

Neuroscience Drug Discovery: Development of Potent and Selective H3 Receptor Antagonists

The benzimidazolone core, closely related to 4,7-dimethoxy-1,3-dihydro-2H-benzimidazol-2-one, has been validated as a privileged structure for achieving subnanomolar binding affinity (Ki = 0.95 nM) at the histamine H3 receptor [1]. Critically, this class demonstrates a lack of cytochrome P450 enzyme inhibition, a major liability in CNS drug development. This clean CYP profile reduces the risk of drug-drug interactions and simplifies preclinical safety evaluation. Procurement of this compound is highly recommended for neuroscience research programs focused on cognition, sleep-wake regulation, or other H3-mediated pathways where high potency and a favorable safety margin are paramount.

Neuroimaging and Psychiatry: Synthesis of High-Affinity TSPO Ligands for PET Tracer Development

The ability of tricyclic benzimidazolone derivatives, derived from the 1,3-dihydro-2H-benzimidazol-2-one scaffold, to achieve subnanomolar binding affinity (Ki) for the 18 kDa translocator protein (TSPO) positions 4,7-dimethoxybenzimidazol-2-one as a critical building block for PET tracer and therapeutic ligand development [1]. TSPO is a validated biomarker for neuroinflammation, and its imaging is pivotal in studying neurological and psychiatric disorders. The demonstrated capacity for optimizing both target affinity and in vitro pharmacokinetic properties from this core structure makes it an attractive choice for medicinal chemists and radiochemists aiming to develop next-generation TSPO imaging agents or therapeutics.

Chemical Biology: Investigating Benzimidazolone-Based Modulation of MIF Cytokine Activity

Patent literature indicates that specific benzimidazolone analogues and derivatives are useful for inhibiting the cytokine or biological activity of macrophage migration inhibitory factor (MIF), a pleiotropic cytokine implicated in inflammatory and autoimmune diseases as well as cancer [1]. The 4,7-dimethoxybenzimidazol-2-one scaffold represents a core structure from which novel MIF inhibitors can be designed and synthesized. Research groups investigating the MIF signaling pathway or seeking to develop first-in-class MIF-targeted therapies should consider this compound as a key synthetic intermediate for generating focused libraries of potential MIF inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.